![molecular formula C16H23NO7S B1276680 Boc-Ser(Tos)-OMe CAS No. 56926-94-4](/img/structure/B1276680.png)
Boc-Ser(Tos)-OMe
Overview
Description
Synthesis Analysis
The synthesis of Boc-Ser(Tos)-OMe is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The molecular formula of Boc-Ser(Tos)-OMe is C16H23NO7S . The IUPAC name is methyl (2S)-3-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate . The InChI Key is VVBLIPVUGGNLGW-ZDUSSCGKSA-N .Chemical Reactions Analysis
Boc-Ser(Tos)-OMe is a serine derivative . As a protected amino acid, it is used in peptide synthesis. The Boc group is stable towards most nucleophiles and bases .Physical And Chemical Properties Analysis
Boc-Ser(Tos)-OMe has a molecular weight of 373.42 g/mol . It has a density of 1.236 g/cm3 and a melting point of 74-75 °C .Scientific Research Applications
Peptide Synthesis
Boc-Ser(Tos)-OMe: is widely used in peptide synthesis as a protected form of the amino acid serine. The Boc group (tert-butyloxycarbonyl) protects the amino group, while the Tos group (tosyl) protects the hydroxyl group, making it a stable building block for constructing peptides via solid-phase synthesis . This dual protection strategy is crucial for preventing side reactions and ensuring the correct sequence assembly.
Proteasome Inhibition Studies
In biochemical research, Boc-Ser(Tos)-OMe derivatives have been synthesized and studied for their potential as proteasome inhibitors . These inhibitors are valuable in understanding the ubiquitin-proteasome pathway, which is a target for cancer therapy due to its role in degrading misfolded or damaged proteins.
Drug Development
The pharmaceutical industry utilizes Boc-Ser(Tos)-OMe in the development of new drugs. Its role in creating peptide-based drugs is significant, especially in the design of molecules with enhanced stability and bioavailability . The protected amino acid can be incorporated into larger peptide chains that act as therapeutic agents or enzyme inhibitors.
Material Science
In material science, Boc-Ser(Tos)-OMe is used to modify the surface properties of materials. By attaching this compound to polymers or other substrates, researchers can create surfaces with specific biochemical functionalities, which can be used in biocompatible materials or sensor development .
Environmental Science
While direct applications of Boc-Ser(Tos)-OMe in environmental science are not extensively documented, its derivatives could be used in environmental biotechnology. For instance, peptides synthesized using this compound might aid in the development of biosensors for detecting environmental pollutants .
Biochemical Research
Researchers employ Boc-Ser(Tos)-OMe in studying enzyme-substrate interactions. By incorporating it into substrates, scientists can investigate how enzymes recognize and process serine-containing peptides, which is fundamental in understanding enzymatic mechanisms and designing enzyme inhibitors .
Chemical Synthesis
In the field of chemical synthesis, Boc-Ser(Tos)-OMe is used for its protective groups in multi-step synthetic routes. It allows for selective deprotection and further modification of the molecule, which is essential in the synthesis of complex organic compounds .
Mechanism of Action
Target of Action
Boc-Ser(Tos)-OMe is a derivative of the amino acid serine . The primary targets of this compound are likely to be proteins or enzymes that interact with serine in biological systems.
Mode of Action
The compound Boc-Ser(Tos)-OMe is used as a protecting group in peptide synthesis . The Boc (tert-butyloxycarbonyl) group protects the amino group of serine during synthesis, preventing it from reacting prematurely . The Tos (tosyl) group is a good leaving group that can be replaced by other nucleophiles in subsequent reactions .
Result of Action
The primary result of the action of Boc-Ser(Tos)-OMe is the protection of the amino group of serine during peptide synthesis, allowing for the successful production of the desired peptide . The Tos group also facilitates subsequent reactions by acting as a good leaving group .
Action Environment
The action of Boc-Ser(Tos)-OMe is influenced by various environmental factors. For example, the pH and temperature of the reaction environment can affect the efficiency of the protection and deprotection processes . Additionally, the presence of other reactants or catalysts can also influence the compound’s action and stability.
Safety and Hazards
Boc-Ser(Tos)-OMe should be handled with care. If inhaled, move the victim into fresh air . If it comes into contact with skin, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .
Future Directions
properties
IUPAC Name |
methyl (2S)-3-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO7S/c1-11-6-8-12(9-7-11)25(20,21)23-10-13(14(18)22-5)17-15(19)24-16(2,3)4/h6-9,13H,10H2,1-5H3,(H,17,19)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBLIPVUGGNLGW-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(=O)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426556 | |
Record name | Boc-Ser(Tos)-OMe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56926-94-4 | |
Record name | Boc-Ser(Tos)-OMe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(tosyloxy)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.